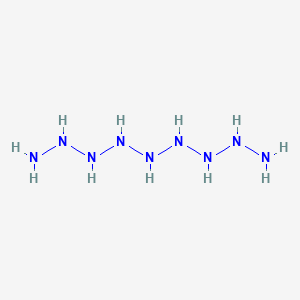

Nonaazane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nonaazane is a chemical compound that belongs to the class of azanes, which are acyclic, saturated hydronitrogens This means that this compound consists only of hydrogen and nitrogen atoms, with all bonds being single bonds The general chemical formula for this compound is N₉H₂₀

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonaazane can be synthesized through various methods, including the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen atoms to the nonene molecule in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. Another method involves the thermal redistribution of 9-n-propyl-9-BBN (9-borabicyclo[3.3.1]nonane) and the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C .

Industrial Production Methods

In an industrial setting, this compound is typically produced through the distillation of crude oil, where it is separated from other hydrocarbons based on its unique boiling point. This method allows for the large-scale production of this compound, making it readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonaazane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen oxides.

Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.

Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they typically involve high temperatures and pressures to facilitate the reaction.

Major Products

The major products formed from these reactions include nitrogen oxides, simpler nitrogen-hydrogen compounds, and halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of nonaazane involves its interaction with various molecular targets and pathways. As a non-polar solvent, this compound can dissolve non-polar compounds, facilitating their extraction and purification. Its simple, unbranched structure makes it an ideal subject for studying organic reactions and molecular structures in the field of organic chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to nonaazane include other azanes such as:

Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.

Hydrazine (N₂H₄): Consisting of two nitrogen atoms and four hydrogen atoms.

Triazane (N₃H₅): Consisting of three nitrogen atoms and five hydrogen atoms.

Uniqueness

This compound is unique due to its longer nitrogen chain compared to other azanes. This longer chain provides it with distinct physical and chemical properties, making it valuable for various industrial and research applications.

Properties

CAS No. |

156065-16-6 |

|---|---|

Molecular Formula |

H11N9 |

Molecular Weight |

137.15 g/mol |

InChI |

InChI=1S/H11N9/c1-3-5-7-9-8-6-4-2/h3-9H,1-2H2 |

InChI Key |

KBHWIKKDGKPEHS-UHFFFAOYSA-N |

Canonical SMILES |

NNNNNNNNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)

![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)